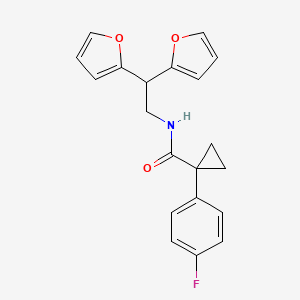

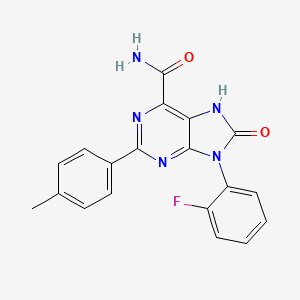

![molecular formula C15H17N5O B2502407 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-66-8](/img/structure/B2502407.png)

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, which is known for its potential biological activity. This particular compound has not been directly synthesized or studied in the provided papers, but its related derivatives have been explored for various biological activities and chemical properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been reported using efficient one-step procedures that exhibit excellent yield and regioselectivity. For instance, the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives was achieved through reactions of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . These methods could potentially be adapted for the synthesis of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a dimethylamino phenyl derivative revealed a planar triazolo[1,5-a][1,3,5]triazine heterocyclic core and the involvement of amino groups in π-electron delocalization . These findings provide insights into the electronic structure and conformational preferences of the triazolo[1,5-a]pyrimidine ring system, which would be relevant for the compound of interest.

Chemical Reactions Analysis

The reactivity of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been explored in various chemical reactions. For instance, the reaction of a triazolopyrimidinone derivative with N,N-dimethylformamide dimethylacetal yielded an enaminone, which further reacted with different reagents to afford a variety of heterocyclic compounds . These studies demonstrate the versatility of the triazolopyrimidine core in organic synthesis, suggesting that the compound may also undergo similar transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been extensively studied. Spectral and theoretical analyses, including DFT/B3LYP calculations, have been performed to understand the electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potentials . Additionally, the solvate structures of these compounds have been investigated, revealing different supramolecular architectures influenced by solvent interactions . These studies provide a foundation for predicting the properties of 7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, which would likely exhibit similar characteristics.

Scientific Research Applications

Antibacterial Activity

Triazole derivatives, including 1,2,4-triazoles, have been identified as potent antibacterial agents against a range of bacterial pathogens, notably Staphylococcus aureus. These compounds act as inhibitors of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Additionally, triazoles have been shown to disrupt bacterial efflux pump systems and bind to penicillin-binding proteins, indicating a broad spectrum of mechanisms contributing to their antibacterial efficacy (Li & Zhang, 2021).

Industrial and Organic Synthesis Applications

Amino-1,2,4-triazoles serve as a key raw material in the fine organic synthesis industry, finding applications in the production of pharmaceuticals, dyes, and agricultural products. Their versatility is attributed to the triazole ring's reactivity, allowing for the synthesis of compounds with various biological and chemical properties. These derivatives are also utilized in creating high-energy materials and anti-corrosion additives, highlighting their broad industrial relevance (Nazarov et al., 2021).

Biological and Medicinal Significance

Pyrimidine-appended triazole derivatives exhibit significant potential as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for detecting various biological and chemical entities. This feature, coupled with their range of biological activities, underscores the importance of triazole compounds in developing new sensing materials and therapeutic agents (Jindal & Kaur, 2021).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-9-6-10(2)8-12(7-9)21-11(3)13-4-5-17-15-18-14(16)19-20(13)15/h4-8,11H,1-3H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDUIDBRJNDIFTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(C)C2=CC=NC3=NC(=NN23)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(3,5-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

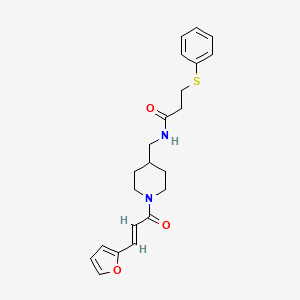

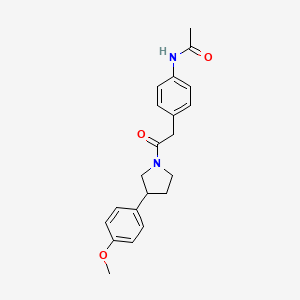

![5-Tert-butyl-3-(4-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2502324.png)

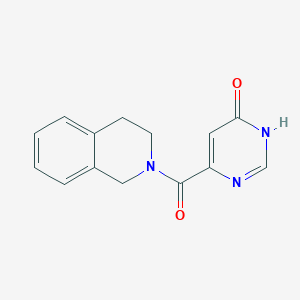

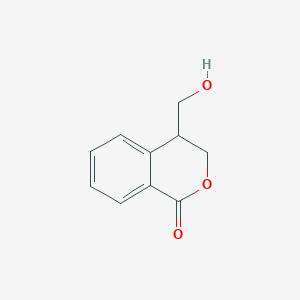

![Ethyl 1-((3,4-dimethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2502327.png)

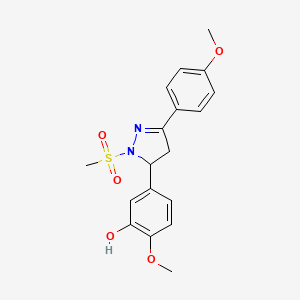

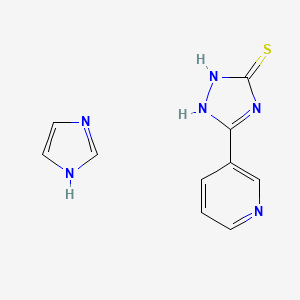

![1-(4-Chlorophenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea](/img/structure/B2502333.png)

![2-[(3-methoxyphenyl)methanesulfinyl]-1H-1,3-benzodiazol-6-amine dihydrochloride](/img/structure/B2502335.png)

![4-(diethylsulfamoyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502338.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2502341.png)